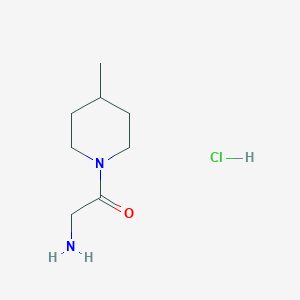

2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride

Description

Properties

IUPAC Name |

2-amino-1-(4-methylpiperidin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-7-2-4-10(5-3-7)8(11)6-9;/h7H,2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNMNIKLUWGIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Process:

- Reactants : Chalcone derivatives from 4-hydroxyacetophenone, piperidine, and formaldehyde (or paraformaldehyde).

- Procedure : The chalcone undergoes a Mannich reaction with piperidine and formaldehyde, leading to mono- or di-substituted Mannich bases.

- Reaction Conditions : Typically performed in excess amine and formaldehyde, with controlled temperature to favor mono-substitution.

- Outcome : Mono-Mannich bases are obtained, with yields influenced by the molar ratios and reaction conditions.

Research Findings:

- The synthesis yields vary, with some compounds exhibiting enhanced cytotoxic activity against cancer cell lines, indicating potential medicinal relevance.

- Excess formaldehyde and amine can lead to multiple substitutions, but mono-substituted products are preferred for pharmaceutical applications.

Data Table: Mannich Reaction Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Amine reagent | Secondary amines (e.g., piperidine) | Excess used to drive mono-substitution |

| Formaldehyde equivalents | 1.2–2.0 equivalents | Excess to favor mono- over di-substitution |

| Reaction temperature | 25–80°C | Mild heating to optimize yield |

| Reaction time | 2–24 hours | Longer times favor completion |

| Yield | 50–85% | Dependent on molar ratios and purification steps |

Direct Amidation and Acylation

Another approach involves the direct acylation of amines with acyl chlorides or anhydrides, followed by reduction to introduce the amino group at the desired position.

Typical Synthesis Route:

- Starting materials : 4-methylpropiophenone or related ketones.

- Step 1 : Reaction with amines (e.g., piperidine derivatives) in the presence of acylating agents.

- Step 2 : Reduction of the intermediate to yield the amino ketone hydrochloride.

Challenges:

- Raw materials are often expensive or require multi-step synthesis.

- Reaction conditions must be strictly controlled to prevent side reactions and by-products.

Data Table: Amidation Route

| Step | Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Acylation of ketone | Acyl chlorides, amines | 0–50°C, inert atmosphere | 60–75% | Requires dry conditions to prevent hydrolysis |

| Reduction of intermediate | Hydrogen, catalysts (e.g., Pd/C) | Room temperature, pressure | 70–85% | Ensures selective reduction to amino ketone |

Industrial-Scale Synthesis and Optimization

Patents and industrial methods emphasize scalable synthesis routes that avoid multi-step purifications and hazardous reagents.

Patent Insights:

- A patented method involves reacting 4-methylpropiophenone with piperidine hydrochloride and 1,2-dioxolane in the presence of an acid catalyst, followed by cooling and filtration to isolate the hydrochloride salt.

- This route simplifies the process, reduces by-products, and enhances yield and purity.

Process Summary:

- Reactants : 4-methylpropiophenone, piperidine hydrochloride, 1,2-dioxolane.

- Catalyst : Acidic catalyst (e.g., hydrochloric acid).

- Reaction Conditions : Mild heating, controlled addition, and subsequent cooling.

- Isolation : Filtration after cooling to obtain high-purity hydrochloride salt.

Data Table: Industrial Synthesis

| Step | Reagents | Conditions | Advantages |

|---|---|---|---|

| Condensation and cyclization | 4-methylpropiophenone, piperidine hydrochloride, 1,2-dioxolane | Mild heating, acid catalysis | Simplifies process, high yield, scalable |

| Purification | Filtration, recrystallization | Ambient temperature | Purity > 99%, suitable for pharmaceutical use |

Summary of Preparation Methods

| Method | Key Reagents | Main Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Mannich reaction | Phenolic ketones, piperidine, formaldehyde | Mild heating, excess amine/formaldehyde | High versatility, medicinal relevance | Multi-step purification, side products |

| Amidation and reduction | 4-methylpropiophenone, amines, acyl chlorides | Controlled temperature, inert atmosphere | Scalable, high yield | Raw material cost, reaction complexity |

| Industrial process (patented) | 4-methylpropiophenone, piperidine hydrochloride, 1,2-dioxolane | Mild heating, acid catalysis | Simplified, scalable, high purity | Requires precise control of reaction parameters |

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild to moderate conditions.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides, with the reactions carried out in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

Building Block for Synthesis

- The compound serves as a crucial building block in the synthesis of more complex molecules. It is often used in organic synthesis to create derivatives that can exhibit varied chemical properties and biological activities.

Chemical Reactions

- 2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride can undergo several types of reactions:

Biology

Enzyme Mechanisms

- This compound is employed in studying enzyme mechanisms, particularly those related to metabolic pathways. It has been used in research focusing on dipeptidyl peptidase IV (DPP-4) inhibitors, which are significant for managing metabolic diseases like type 2 diabetes .

Protein-Ligand Interactions

- It plays a role in investigating protein-ligand interactions, providing insights into how small molecules can influence protein function and activity.

Medicine

Therapeutic Potential

- The compound has shown potential therapeutic effects and is being investigated as a precursor for pharmaceutical compounds. Its derivatives have demonstrated efficacy against various cancer cell lines by promoting apoptosis through the upregulation of genes such as p53 and Bax .

DPP-4 Inhibition Studies

- Research indicates that derivatives of this compound effectively inhibit DPP-4 activity, enhancing insulin secretion and lowering blood glucose levels, thus offering pathways for therapeutic intervention in diabetes management .

Industry

Specialty Chemicals Production

- In industrial applications, it is utilized in the production of specialty chemicals and intermediates for various processes. Its ability to participate in diverse chemical reactions makes it valuable for producing compounds with specific desired properties .

Case Study 1: DPP-4 Inhibitors Development

A notable study highlighted the role of this compound in developing DPP-4 inhibitors. This study demonstrated that compounds derived from this molecule could effectively inhibit DPP-4 activity, thereby providing a pathway for therapeutic intervention in type 2 diabetes management.

Case Study 2: Cancer Therapeutics

Another research effort explored the anti-cancer properties of derivatives of this compound. The findings indicated that these derivatives could induce apoptosis in cancer cells through mechanisms involving key regulatory proteins such as p53 and Bax.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Piperidine/Substituted Piperidine Moieties

- 1-Acetyl-4-aminopiperidine Hydrochloride Molecular Formula: C₇H₁₅ClN₂O Key Differences: Lacks the 4-methyl group on the piperidine ring, reducing steric hindrance and lipophilicity compared to the target compound. This structural variation may affect receptor binding affinity and metabolic stability . Synthesis: Prepared via acetylation of 4-aminopiperidine followed by HCl salt formation.

Substituted Aromatic Analogs

- 2-Amino-4'-chloroacetophenone Hydrochloride Molecular Formula: C₈H₉Cl₂NO Key Differences: Replaces the piperidine ring with a 4-chlorophenyl group. Applications: Used in drug synthesis for functional group transformations .

- bk-2C-B HCl (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone Hydrochloride) Molecular Formula: C₁₀H₁₂BrClNO₃ Key Differences: Bromo and methoxy substituents on the aromatic ring enhance halogen bonding and metabolic resistance, contributing to its psychoactive properties. This contrasts with the target compound’s aliphatic piperidine-based structure .

Hydroxyphenyl Derivatives

- 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride Molecular Formula: C₈H₁₀ClNO₂ Key Differences: The phenolic hydroxyl group increases acidity (pKa ~8–10) and hydrogen-bonding capacity, improving water solubility but reducing membrane permeability compared to the non-polar 4-methylpiperidine group in the target compound .

Biological Activity

2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride, with the molecular formula C₈H₁₆ClNO, is a compound that has garnered attention in various scientific fields due to its structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Overview

The compound is characterized by an amino group, a piperidinyl ring, and an ethanone moiety. These features contribute to its versatility in chemical reactions and biological interactions. It is often utilized as a building block in the synthesis of more complex molecules and has implications in enzyme studies and protein-ligand interactions .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. It can function as an inhibitor or activator , modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism varies depending on the application context .

Enzyme Interaction

Research indicates that this compound is involved in studying enzyme mechanisms, particularly those related to metabolic pathways. For instance, it has been employed in the investigation of dipeptidyl peptidase IV (DPP-4) inhibitors, which are significant for managing metabolic diseases like type 2 diabetes .

Pharmacological Applications

The compound has shown potential therapeutic effects, particularly as a precursor for pharmaceutical compounds. Its derivatives have been explored for their anti-cancer properties, demonstrating efficacy against various cancer cell lines by promoting apoptosis through the upregulation of genes such as p53 and Bax .

Study on DPP-4 Inhibition

A notable study highlighted the role of this compound in developing DPP-4 inhibitors. These inhibitors are crucial for treating type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels. The study demonstrated that compounds derived from this molecule could effectively inhibit DPP-4 activity, thereby offering a pathway for therapeutic intervention .

Anti-Cancer Activity

Another significant investigation focused on the anti-cancer properties of derivatives related to this compound. The results showed that these derivatives reduced growth in multiple hematological cancer cell lines while simultaneously increasing apoptosis-related gene expression. Molecular docking analyses confirmed their binding efficiency to active site residues within cancer-related proteins .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride | DPP-4 inhibition | Similar structure with different pharmacokinetics |

| 2-Amino-1-(4-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride | Anti-cancer properties | Enhanced binding affinity due to phenyl group |

The comparative analysis highlights how variations in structure can lead to different biological activities, emphasizing the importance of structure-activity relationships (SAR) in drug development.

Q & A

Q. What are the optimal synthetic conditions for 2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride, and how do reaction parameters influence yield?

The synthesis typically involves a nucleophilic substitution reaction under controlled conditions. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol or methanol | Enhances solubility and reactivity |

| Temperature | 50°C–100°C | Higher temperatures accelerate kinetics but may degrade sensitive moieties |

| Reaction Time | 4–8 hours | Prolonged durations risk side reactions |

Methodological considerations:

- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of the amino group.

- Post-synthesis purification via recrystallization or column chromatography improves purity (>95%) .

Q. Which spectroscopic and computational methods are recommended for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR : Assign peaks for the piperidinyl ring (δ 1.4–3.2 ppm for protons, 20–50 ppm for carbons) and ethanone carbonyl (δ 205–210 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the methyl-piperidinyl group .

- Mass Spectrometry (MS):

- High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~217.1) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., NH···Cl) .

Advanced Research Questions

Q. How can synthesis be scaled or modified to enhance enantiomeric purity for chiral derivatives?

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during nucleophilic substitution to induce stereoselectivity .

- Continuous Flow Reactors : Improve reproducibility and reduce side reactions in scaled-up synthesis (>10 g batches) .

- DoE (Design of Experiments) : Apply factorial design to optimize solvent polarity, temperature, and catalyst loading (e.g., triethylamine) for >90% enantiomeric excess .

Q. How should researchers address contradictions in biological activity data across different assay systems?

Contradictions may arise from variations in:

- Target Selectivity : Screen against related enzymes (e.g., kinases vs. proteases) to assess off-target effects .

- Assay Conditions : Compare results under physiological pH (7.4) vs. acidic buffers, which may protonate the amino group and alter binding .

- Data Normalization : Use internal controls (e.g., IC50 values normalized to reference inhibitors) to mitigate batch-to-batch variability .

Q. Example Workflow :

Validate target engagement via isothermal titration calorimetry (ITC) to measure binding affinity (Kd).

Cross-validate using cellular assays (e.g., luciferase reporters) to confirm functional activity .

Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?

- Structural Modifications :

- Lipophilicity : Introduce fluorine substituents on the piperidinyl ring to enhance blood-brain barrier penetration (clogP <3) .

- Metabolic Stability : Replace labile groups (e.g., ethanone) with bioisosteres (e.g., amides) to reduce hepatic clearance .

- In Silico Modeling :

- Use molecular dynamics simulations to predict binding modes with cytochrome P450 enzymes and adjust substituents to minimize metabolism .

Q. How should researchers handle stability and storage challenges for this compound?

- Storage Conditions :

- Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the hydrochloride salt .

- Use desiccants (e.g., silica gel) to avoid moisture-induced degradation .

- Stability Testing :

- Monitor via HPLC at t = 0, 1, 3, and 6 months to assess purity decay rates .

Q. What are the best practices for analyzing protein-ligand interactions involving this compound?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) using immobilized protein targets .

- Cryo-EM : Resolve ligand-bound conformations of large protein complexes (e.g., GPCRs) at near-atomic resolution .

- Statistical Analysis :

- Fit dose-response data to a Hill equation to quantify cooperativity and efficacy (R² >0.95) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.